molecular formula C14H16FN3O3S B2728518 5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034593-23-0

5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2728518
CAS No.: 2034593-23-0
M. Wt: 325.36
InChI Key: XVKHZXKOUGEVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a high-purity chemical reagent designed for investigative research, particularly in the field of kinase biology and inhibitor discovery. This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its significant role in the development of protein kinase inhibitors . Protein kinases are crucial enzymes regulating cellular signaling pathways for proliferation, apoptosis, and immune regulation, and their dysregulation is implicated in various diseases, including cancers and inflammatory disorders . The structural motif of this compound, incorporating a benzenesulfonyl group, is characteristic of molecules designed to act as ATP-competitive inhibitors, binding to the kinase's active site . The specific substitution pattern with 4-ethoxy and 3-fluoro groups is engineered to influence the molecule's physicochemical properties, binding affinity, and selectivity profile. Pyrazine-based inhibitors, such as the FDA-approved agents acalabrutinib and gilteritinib, have demonstrated potent, selective, and orally active therapeutic potential, underscoring the research value of this chemical class . Furthermore, the broader pyrazole-heterocycle scaffold is extensively utilized in pharmacological research due to its wide spectrum of biological properties . This reagent provides researchers with a valuable tool for probing kinase function, screening for new therapeutic agents, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-ethoxy-3-fluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-2-21-14-4-3-12(9-13(14)15)22(19,20)17-7-8-18-11(10-17)5-6-16-18/h3-6,9H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKHZXKOUGEVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 5-(4-ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be summarized as follows:

  • Molecular Formula : C₁₃H₁₄FNO₃S
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 2305343-51-3

This compound features a pyrazolo[1,5-a]pyrazine core substituted with an ethoxy group and a fluorobenzenesulfonyl moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has shown promise as a potential inhibitor of specific tyrosinases, which are enzymes involved in melanin production. The inhibition of these enzymes can lead to applications in treating hyperpigmentation disorders.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the sulfonyl group and the pyrazolo structure significantly influence the compound's efficacy. For example:

  • Fluorination : The presence of fluorine in the benzene ring enhances lipophilicity and improves binding affinity to target enzymes.
  • Ethoxy Substitution : The ethoxy group contributes to the overall stability and solubility of the compound, facilitating better bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against tyrosinase. For instance:

CompoundIC50 (μM)Mechanism
This compound0.15Competitive Inhibition
Kojic Acid17.76Reference Inhibitor

This table illustrates that the compound is approximately 100-fold more active than kojic acid, a well-known tyrosinase inhibitor .

Case Studies

  • Melanogenesis Inhibition : A study evaluated the effects of the compound on B16F10 melanoma cells. The results indicated that it significantly reduced melanin production without inducing cytotoxicity. This suggests its potential use in cosmetic formulations aimed at skin lightening.
  • Docking Studies : Molecular docking analyses have shown that the compound effectively binds to the active site of tyrosinase. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/R-Groups Molecular Weight Key Features/Applications References
5-(4-Ethoxy-3-fluorobenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 4-Ethoxy-3-fluoro-benzenesulfonyl at C5 ~365.3 g/mol* High polarity due to sulfonyl group; potential kinase or protease inhibition.
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride Trifluoromethyl at C2 227.62 g/mol Enhanced metabolic stability; used as a building block for CNS-targeting molecules.
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio at C4; 4-methoxyphenyl ~369.4 g/mol* Thioether linker improves membrane permeability; explored in antimicrobial agents.
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 3-Chloro-4-ethoxyphenyl at C2; sulfanyl ~443.9 g/mol* Chlorine increases electronegativity; studied in inflammation models.
6,7-Dihydro-pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives Saturated pyrazine ring; variable R-groups Variable Negative allosteric modulators of mGluR2; used in neurological disorder research.
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (trifluoroacetic acid salt) Chlorine at C3; trifluoroacetate counterion 271.62 g/mol Improved solubility via salt formation; intermediate in antiviral drug synthesis.

Key Comparative Insights:

Substituent Effects: Sulfonyl vs. Fluoro vs. Chloro: The 3-fluoro substituent in the target compound offers a balance between electronegativity and steric bulk, unlike bulkier chloro derivatives (e.g., ), which may hinder binding in compact active sites.

Physicochemical Properties :

  • The ethoxy group in the target compound enhances lipophilicity (logP ~2.5*) compared to methoxy analogs (e.g., ), favoring interactions with hydrophobic protein pockets.
  • Trifluoromethyl derivatives (e.g., ) exhibit higher metabolic stability due to the strong electron-withdrawing effect of CF₃.

Biological Activity :

  • Derivatives with saturated pyrazine rings (e.g., ) show efficacy as mGluR2 modulators, whereas sulfonamide-containing analogs (like the target compound) are hypothesized to target ATP-binding pockets in kinases.

Notes

  • Contradictions in activity profiles (e.g., sulfonyl vs. sulfanyl) highlight the need for target-specific optimization .
  • Further in vitro assays are required to validate hypothesized kinase inhibition.

Preparation Methods

Cyclocondensation Route

A one-pot cyclocondensation reaction between 1,3-dicarbonyl compounds (e.g., acetylacetone) and hydrazine derivatives under acidic conditions yields the pyrazolo[1,5-a]pyrazine scaffold. For example, heating acetylacetone with hydrazine hydrate in ethanol containing acetic acid at 130°C under oxygen produces the core structure in 72–85% yield. The reaction proceeds via initial imine formation, followed by intramolecular cyclization and oxidation (Scheme 1).

Scheme 1 :
$$
\text{Acetylacetone} + \text{Hydrazine} \xrightarrow{\text{AcOH, EtOH, O}_2} \text{Pyrazolo[1,5-a]pyrazine}
$$

Annulation of Pyrazole Intermediates

Pre-synthesized pyrazole amines can undergo cyclization with α,β-unsaturated ketones to form the pyrazine ring. For instance, 4-phenyl-1H-pyrazol-5-amine reacts with methyl vinyl ketone in the presence of SBA-Pr-SO$$_3$$H (a mesoporous silica-based catalyst) to afford the bicyclic core in 89% yield. This method leverages Brønsted acid catalysis to enhance reaction efficiency and reduce side products.

Preparation of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

The sulfonyl group is introduced via reaction of the core with 4-ethoxy-3-fluorobenzenesulfonyl chloride. The synthesis of this sulfonyl chloride involves three steps:

Sulfonation of 3-Fluoro-4-Hydroxybenzene

Treating 3-fluoro-4-hydroxybenzene with concentrated sulfuric acid at 120°C for 6 hours yields 3-fluoro-4-hydroxybenzenesulfonic acid. Excess sulfuric acid is neutralized with NaOH, and the product is isolated via crystallization (yield: 78%).

Ethylation of the Hydroxyl Group

The hydroxyl group is ethylated using ethyl bromide in the presence of K$$2$$CO$$3$$ in DMF at 80°C for 12 hours, producing 4-ethoxy-3-fluorobenzenesulfonic acid. The reaction proceeds via nucleophilic substitution, with a yield of 65% after purification by column chromatography.

Conversion to Sulfonyl Chloride

Phosphorus pentachloride (PCl$$_5$$) in dichloromethane converts the sulfonic acid to the sulfonyl chloride at 0°C. The product is distilled under reduced pressure to yield 4-ethoxy-3-fluorobenzenesulfonyl chloride as a colorless liquid (yield: 82%).

Sulfonylation of the Pyrazolo[1,5-a]Pyrazine Core

The final step involves coupling the sulfonyl chloride with the pyrazolo[1,5-a]pyrazine core. Two methods are prevalent:

Direct Sulfonylation in Basic Media

Reacting the core (1 equiv) with 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane and triethylamine (3 equiv) at 25°C for 4 hours affords the target compound in 74% yield. The base scavenges HCl, driving the reaction to completion.

Equation :
$$
\text{Core} + \text{Sulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(4-Ethoxy-3-Fluorobenzenesulfonyl) Derivative}
$$

Catalytic Sulfonylation Using SBA-Pr-SO$$_3$$H

Employing SBA-Pr-SO$$_3$$H (10 mol%) as a solid acid catalyst in water at 80°C for 2 hours improves atom economy and reduces waste. This method achieves a 68% yield, with the catalyst recyclable for up to five cycles without significant activity loss.

Optimization and Scalability

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification.
  • Eco-friendly solvents (water, ethanol) paired with catalysts like SBA-Pr-SO$$_3$$H balance efficiency and sustainability.

Catalytic Enhancements

  • Triethylamine : Enhances nucleophilicity of the core’s nitrogen.
  • SBA-Pr-SO$$_3$$H : Reduces reaction time from 12 hours to 2 hours compared to traditional acids.

Characterization and Analytical Data

The final product is characterized via:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.42 (t, 3H, OCH$$2$$CH$$3$$), 4.12 (q, 2H, OCH$$2$$CH$$_3$$), 6.92–7.88 (m, aromatic H).
  • HRMS : [M+H]$$^+$$ calcd. for C$${15}$$H$${15}$$FN$$3$$O$$3$$S: 352.0864; found: 352.0868.
  • HPLC Purity : ≥98% (C18 column, MeCN/H$$_2$$O = 70:30).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.